Phthalate

Beschreibung

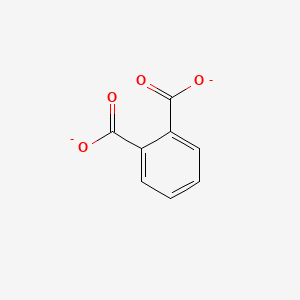

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3198-29-6 |

|---|---|

Molekularformel |

C8H4O4-2 |

Molekulargewicht |

164.11 g/mol |

IUPAC-Name |

phthalate |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |

InChI-Schlüssel |

XNGIFLGASWRNHJ-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Andere CAS-Nummern |

3198-29-6 |

Synonyme |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanisms of Phthalate Endocrine Disruption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants that have been identified as endocrine-disrupting chemicals (EDCs). Their ability to interfere with the body's hormonal systems poses significant risks to reproductive and developmental health. This technical guide provides a comprehensive overview of the core mechanisms through which phthalates exert their endocrine-disrupting effects. It details the molecular signaling pathways affected, presents quantitative data on hormonal and gene expression changes, and outlines key experimental protocols for studying these effects. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the impact of phthalate exposure.

Introduction

Phthalates are diesters of phthalic acid and are broadly categorized into high and low molecular weight compounds. Due to their non-covalent binding to polymer matrices, they can easily leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[1] The endocrine-disrupting properties of phthalates are of particular concern due to their potential to interfere with the synthesis, metabolism, and action of steroid and thyroid hormones.[2][3] This disruption can lead to a range of adverse health outcomes, including reproductive abnormalities in both males and females, developmental defects, and an increased risk of hormone-dependent cancers.[4][5]

This guide will delve into the primary mechanisms of this compound-induced endocrine disruption, focusing on:

-

Disruption of Steroidogenesis and Androgen Signaling: Primarily targeting testicular Leydig and Sertoli cells to inhibit testosterone (B1683101) production and function.

-

Interaction with Nuclear Receptors: Particularly Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in reproductive and metabolic processes.

-

Disruption of Thyroid Hormone Homeostasis: Interfering with the hypothalamic-pituitary-thyroid (HPT) axis and thyroid hormone synthesis.

Disruption of Steroidogenesis and Androgen Signaling

The male reproductive system is a primary target of this compound toxicity.[4] Phthalates, particularly their monoester metabolites, can significantly impair testicular function by affecting Leydig and Sertoli cells, leading to reduced testosterone synthesis and disrupted spermatogenesis.[6][7]

Effects on Leydig Cells and Testosterone Synthesis

Leydig cells are responsible for producing testosterone, the primary male sex hormone. Phthalates disrupt this process through multiple mechanisms:

-

Downregulation of Steroidogenic Genes: Phthalates have been shown to decrease the expression of key genes involved in cholesterol transport and testosterone biosynthesis.[8][9] This includes genes for the steroidogenic acute regulatory protein (StAR), which transports cholesterol into the mitochondria, and enzymes like P450scc (cytochrome P450 side-chain cleavage) and 3β-HSD (3β-hydroxysteroid dehydrogenase).[10]

-

Inhibition of Enzyme Activity: Mono-(2-ethylhexyl) this compound (MEHP), a primary metabolite of di-(2-ethylhexyl) this compound (DEHP), directly inhibits the activity of CYP17, an enzyme crucial for the conversion of progesterone (B1679170) to androgens.[8]

-

Induction of Apoptosis: Exposure to phthalates like DEHP can induce apoptosis (programmed cell death) in Leydig cells, reducing the overall capacity for testosterone production.[4]

Effects on Sertoli Cells

Sertoli cells are essential for providing structural and nutritional support to developing germ cells within the seminiferous tubules. This compound-induced injury to Sertoli cells can lead to:

-

Disruption of Cell Junctions: Phthalates can cause the breakdown of tight junctions between Sertoli cells, compromising the integrity of the blood-testis barrier.[6]

-

Altered Hormone Response: Monoesters of toxic phthalates can inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation in Sertoli cells, impairing their normal function.[11]

-

Induction of Germ Cell Apoptosis: By disrupting Sertoli cell function, phthalates can indirectly lead to the apoptosis of germ cells, resulting in reduced sperm counts.[6]

Anti-Androgenic Effects

While phthalates do not typically bind directly to the androgen receptor (AR), they exert potent anti-androgenic effects primarily by inhibiting testosterone production.[12][13] This reduction in circulating testosterone can lead to a variety of reproductive abnormalities, especially during fetal development, a critical window for sexual differentiation.[14] This collection of symptoms in animal models is often referred to as the "this compound syndrome."[4]

dot

Caption: this compound disruption of testosterone synthesis in Leydig cells.

Interaction with Nuclear Receptors: The Role of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid metabolism, cell differentiation, and inflammation.[15] Phthalates and their metabolites can act as ligands for PPARs, thereby influencing gene expression and contributing to their endocrine-disrupting effects.[16][17]

There are three main isoforms of PPARs:

-

PPARα: Primarily expressed in the liver, kidney, and heart, and involved in fatty acid catabolism.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and cell proliferation.

-

PPARγ: Highly expressed in adipose tissue and crucial for adipogenesis and insulin (B600854) sensitivity.

This compound monoesters have been shown to activate all three PPAR isoforms, although with varying potencies.[17] The activation of PPARs by phthalates is thought to contribute to their reproductive toxicity by:

-

Altering Steroidogenesis: PPARα activation can suppress the expression of steroidogenic genes in Leydig cells.[2]

-

Inhibiting Aromatase Expression: In granulosa cells, MEHP-mediated activation of PPARα and PPARγ can inhibit the expression of aromatase, the enzyme that converts androgens to estrogens.[18]

-

Modulating Gene Expression: The interaction of phthalates with PPARs can lead to changes in the expression of a wide range of genes involved in reproductive development and function.[15]

dot

Caption: this compound activation of PPAR signaling pathway.

Disruption of Thyroid Hormone Homeostasis

The thyroid hormone system is critical for normal growth, development, and metabolism. Phthalates can disrupt thyroid hormone homeostasis by interfering with the hypothalamic-pituitary-thyroid (HPT) axis.[19][20]

Mechanisms of this compound-induced thyroid disruption include:

-

Altered Hormone Levels: Studies have shown associations between this compound exposure and altered levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[21][22]

-

Interference with Hormone Synthesis and Transport: Phthalates may interfere with the expression and activity of proteins involved in the synthesis and transport of thyroid hormones.[22]

-

Effects on the HPT Axis: this compound exposure can alter the expression of genes in the hypothalamus, pituitary, and thyroid gland, leading to dysregulation of the HPT axis.[20]

dot

Caption: this compound interference with the Hypothalamic-Pituitary-Thyroid (HPT) axis.

Quantitative Data on this compound Endocrine Disruption

The following tables summarize quantitative data from various studies on the effects of this compound exposure on hormone levels and gene expression.

Table 1: Effects of Phthalates on Male Reproductive Hormones

| This compound/Metabolite | Species/Model | Exposure | Effect on Testosterone | Effect on LH | Effect on FSH | Reference |

| DEHP | Rat (fetal) | 300 mg/kg/day | ↓ | - | - | [10] |

| DEHP | Rat (adult) | 1000 mg/kg/day | ↓ | - | - | [23] |

| ΣDEHP Metabolites | Human (men) | Environmental | ↓ (in older men) | - | - | [9] |

| DBP | Rat (prepubertal) | 500 mg/kg/day | ↓ | - | - | [24] |

| MBP | Human (infant boys) | Perinatal | - | - | ↓ | [25] |

| MEP | Human (infant boys) | Perinatal | ↓ | - | - | [25] |

| MOP | Human (infant boys) | Perinatal | - | ↓ | - | [25] |

| MEHP | Human (infant boys) | Perinatal | - | - | - | [25] |

Table 2: Effects of Phthalates on Female Reproductive Hormones

| This compound/Metabolite | Species/Model | Exposure | Effect on Estradiol (B170435) | Effect on LH | Effect on FSH | Reference |

| DEHP | Mouse (adult) | 1.5 ppm (long-term) | - | ↓ | ↑ | [26] |

| DiNP | Mouse (adult) | 1.5 ppm (long-term) | - | ↓ | ↑ | [26] |

| This compound Metabolites | Human (women) | Environmental | ↓ (at ovulation) | ↑ | ↑ | [27] |

Table 3: Effects of Phthalates on Thyroid Hormones

| This compound/Metabolite | Species/Model | Exposure | Effect on T4 | Effect on T3 | Effect on TSH | Reference |

| DEHP | Rat (adolescent) | 150 mg/kg/day | ↓ | - | - | [28] |

| DBP | Human (pregnant women) | Environmental | ↓ | - | - | [14] |

| This compound Metabolites | Human (children) | Environmental | ↓ | - | - | [19] |

| This compound Metabolites | Human (pregnant women) | Environmental | ↑ | - | ↓ | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the endocrine-disrupting effects of phthalates.

In Vitro Steroidogenesis Assay using H295R Cells

This assay is widely used to screen for chemicals that affect the production of steroid hormones.

-

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and antibiotics.

-

Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to various concentrations of the test this compound for 48 hours. Solvent controls and positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition) are run in parallel.[24][29]

-

Hormone Analysis: After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are quantified using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.[29]

-

Cell Viability: Cell viability is assessed using a method like the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.[29]

dot

Caption: Workflow for the H295R steroidogenesis assay.

Primary Leydig Cell Isolation and Testosterone Measurement

This protocol allows for the direct assessment of this compound effects on testosterone production in primary cells.

-

Isolation: Leydig cells are isolated from the testes of rodents (e.g., rats, mice) by enzymatic digestion with collagenase, followed by purification on a Percoll density gradient.[4][27]

-

Culture: Isolated Leydig cells are cultured in a suitable medium, often supplemented with luteinizing hormone (LH) to stimulate steroidogenesis.[4]

-

Exposure: Cultured Leydig cells are treated with different concentrations of phthalates for a specified period (e.g., 24-48 hours).

-

Testosterone Measurement: The concentration of testosterone in the culture supernatant is measured by RIA or ELISA.[4][30]

-

Purity Assessment: The purity of the Leydig cell preparation is confirmed by staining for 3β-HSD activity.[4]

PPAR Transactivation Assay

This reporter gene assay is used to determine if a chemical can activate PPARs.

-

Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with two plasmids: one expressing the ligand-binding domain of a PPAR isoform fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 response element.[31]

-

Exposure: The transfected cells are exposed to the test this compound.

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR isoform.[5]

-

Controls: A known PPAR agonist is used as a positive control, and a solvent control is used as a negative control.[5]

In Vivo Rodent Study on Reproductive Toxicity

These studies are essential for assessing the effects of phthalates on the whole organism.

-

Animal Model: Pregnant rats or mice are often used to study the effects of in utero and lactational exposure.[19]

-

Dosing: The animals are administered the test this compound, typically by oral gavage, at different dose levels during a critical period of reproductive development.[19][28]

-

Endpoints: A variety of endpoints are assessed in the offspring, including anogenital distance, nipple retention, reproductive organ weights, and testicular histology (e.g., incidence of multinucleated gonocytes).[19]

-

Hormone and Gene Expression Analysis: Blood samples are collected for hormone analysis, and tissues are collected for gene expression analysis by RT-qPCR.[19]

Quantification of this compound Metabolites in Biological Samples

Accurate measurement of this compound exposure is crucial for both human and animal studies.

-

Sample Preparation: this compound metabolites are extracted from biological matrices (e.g., urine, serum) using liquid-liquid extraction or solid-phase extraction.[32]

-

Analysis: The extracted metabolites are then quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and specificity.

Conclusion

Phthalates are potent endocrine disruptors that can interfere with the hormonal systems of both males and females. Their mechanisms of action are complex and multifaceted, involving the disruption of steroidogenesis, interaction with nuclear receptors like PPARs, and dysregulation of the thyroid hormone axis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the toxicological effects of phthalates and to develop strategies for mitigating their risks to human health. Continued research is essential to fully understand the long-term consequences of this compound exposure and to inform regulatory policies aimed at protecting vulnerable populations.

References

- 1. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for identifying protein synthesis activity in specific cell types of the testicular lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. korambiotech.com [korambiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sciencellonline.com [sciencellonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Validation of an automated counting procedure for this compound-induced testicular multinucleated germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reproductive toxicity following in utero and lactational exposure to a human-relevant this compound mixture in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Di(2-Ethylhexyl) this compound Induces Apoptosis Through Mitochondrial Pathway in GC-2spd Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. Endocrine disruption: In silico interactions between this compound plasticizers and corticosteroid binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates | MDPI [mdpi.com]

- 24. labcorp.com [labcorp.com]

- 25. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 26. Androgen receptor-mediated apoptosis in bovine testicular induced pluripotent stem cells in response to this compound esters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. joe.bioscientifica.com [joe.bioscientifica.com]

- 28. Development & Reproduction [ksdb.org]

- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 30. Frontiers | Primary culture and endocrine functional analysis of Leydig cells in ducks (Anas platyrhynchos) [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. Analytical Method for Quantification of Several this compound Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profiles of Phthalate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalate esters, commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. They are ubiquitous in modern society, found in a vast array of consumer and industrial products, including food packaging, medical devices, toys, and personal care products. Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, leading to ubiquitous human exposure through ingestion, inhalation, and dermal contact.[1] Growing evidence has linked this compound exposure to a range of adverse health effects, particularly endocrine disruption and reproductive and developmental toxicities.[2][3] This technical guide provides a comprehensive overview of the toxicological profiles of various this compound esters, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of their toxicity.

I. Toxicological Data of Common this compound Esters

The toxicity of this compound esters varies depending on the length and structure of their alkyl side chains. Generally, low-molecular-weight (LMW) phthalates are considered more toxic than high-molecular-weight (HMW) phthalates. The following tables summarize key quantitative toxicological data for several commonly used this compound esters, providing a basis for comparative analysis.

Table 1: Acute Toxicity Data for Selected this compound Esters

| This compound Ester | Abbreviation | CASRN | Species (Route) | LD50 (mg/kg bw) | Reference |

| Diethyl this compound | DEP | 84-66-2 | Rat (Oral) | 8600 | [4] |

| Di-n-butyl this compound | DBP | 84-74-2 | Rat (Oral) | 8000 | [4] |

| Di(2-ethylhexyl) this compound | DEHP | 117-81-7 | Rat (Oral) | >25000 | [4] |

| Benzyl Butyl this compound | BBP | 85-68-7 | Rat (Oral) | 2040 | [4] |

| Diisononyl this compound | DINP | 28553-12-0 | Rat (Oral) | >10000 | |

| Di-n-octyl this compound | DNOP | 117-84-0 | Rat (Oral) | >10000 | |

| Diisodecyl this compound | DIDP | 26761-40-0 | Rat (Oral) | >10000 |

Table 2: Reproductive and Developmental Toxicity Data for Selected this compound Esters (Rat, Oral)

| This compound Ester | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference |

| Diethyl this compound (DEP) | 197-267 | 1016-1375 | Decreased pup weight and developmental delay | [5] |

| Di-n-butyl this compound (DBP) | - | 52 | Reduced F2 pup weights | [6] |

| Di(2-ethylhexyl) this compound (DEHP) | 4.8 | - | Reproductive tract malformations | [7] |

| Benzyl Butyl this compound (BBP) | - | 171 | Increased liver weight | [6] |

| Diisononyl this compound (DINP) | 15 | - | Hepatic peroxisome proliferation | [6] |

| Di-n-octyl this compound (DNOP) | 37 | - | Hepatic peroxisome proliferation | [6] |

| Diisodecyl this compound (DIDP) | 25 | - | Increased liver weight | [6] |

Table 3: Repeated-Dose Toxicity Data for Selected this compound Esters (Rat, Oral)

| This compound Ester | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organ(s) | Reference |

| Diethyl this compound (DEP) | 750 | 3200-3700 | Liver, kidney, stomach, small intestine | [5] |

| Di(2-ethylhexyl) this compound (DEHP) | 5.8 | 29 | Liver, thyroid, sperm effects | [8] |

| Benzyl Butyl this compound (BBP) | 151 | 381 | Liver and thyroid effects | [8] |

II. Mechanisms of this compound Ester Toxicity

This compound esters exert their toxic effects through various mechanisms, with endocrine disruption being the most well-documented. Many phthalates and their metabolites can interfere with the synthesis, regulation, and action of hormones, particularly sex hormones and thyroid hormones.[8]

A. Endocrine Disruption: Anti-Androgenic Effects

Several phthalates, notably DBP and DEHP, are recognized for their anti-androgenic properties. They can disrupt male reproductive development by inhibiting the production of testosterone (B1683101) in fetal testes. This leads to a range of malformations known as "this compound syndrome," which includes testicular dysgenesis, hypospadias, and reduced anogenital distance. The primary mechanism involves the downregulation of genes involved in steroidogenesis.

B. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalates and their metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation.[1] Activation of PPARα in the liver by certain phthalates can lead to peroxisome proliferation, hepatomegaly, and an increased risk of liver tumors in rodents.[9] In the reproductive system, PPAR signaling is implicated in the this compound-induced disruption of steroidogenesis in ovarian granulosa cells.[10]

C. Oxidative Stress

Exposure to phthalates has been shown to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[11] Phthalates can increase ROS production and deplete endogenous antioxidants, leading to cellular damage. In Leydig cells, oxidative stress is a proposed mechanism for the this compound-induced inhibition of steroidogenesis.[7]

III. Experimental Protocols for Toxicological Assessment

A variety of in vitro and in vivo assays are employed to assess the toxicological properties of this compound esters. The following sections detail the methodologies for several key experiments.

A. In Vitro Assays

These assays are used to determine if a chemical can activate or inhibit the estrogen and androgen receptors.

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 for ER, MDA-kb2 for AR) is cultured.[12] The cells are then transfected with a reporter gene construct containing a hormone response element linked to a reporter gene (e.g., luciferase).

-

Compound Exposure: The transfected cells are exposed to various concentrations of the test this compound ester. A vehicle control, a known agonist (e.g., 17β-estradiol for ER), and a known antagonist are included.

-

Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added. The resulting light output is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated to determine the agonistic or antagonistic activity of the test compound.

This assay assesses the effects of chemicals on the production of steroid hormones.

-

Cell Culture: Human adrenocortical carcinoma (H295R) cells are cultured in a multi-well plate.[13][14]

-

Compound Exposure: The cells are exposed to a range of concentrations of the test this compound for 48 hours.[13][14]

-

Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone) are measured using methods like ELISA or LC-MS/MS.

-

Cell Viability: The viability of the cells is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are compared to a vehicle control to determine if the test chemical inhibits or induces steroidogenesis.

B. In Vivo Assays

This test is a rapid and cost-effective method for assessing the developmental toxicity of chemicals.

-

Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates. They are then exposed to a range of concentrations of the test this compound from a few hours post-fertilization for up to 96-120 hours.[15][16][17]

-

Observation: Embryos are observed at specific time points for various endpoints, including mortality, hatching rate, and developmental malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[17]

-

Behavioral Analysis: Larval locomotor activity can also be assessed to evaluate neurotoxic effects.[15]

-

Data Analysis: The lethal concentration 50 (LC50) and the no-observed-effect concentration (NOEC) for developmental endpoints are determined.

IV. Conclusion

The toxicological profiles of this compound esters are complex and varied, with significant implications for human health. Their ability to act as endocrine disruptors, particularly by interfering with androgen signaling, is a primary concern. Additionally, their interaction with PPARs and the induction of oxidative stress contribute to their toxicity in various organ systems. This guide has provided a summary of the quantitative toxicity data, detailed the key mechanisms of action, and outlined the experimental protocols used to assess the safety of these ubiquitous chemicals. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals in evaluating the risks associated with this compound exposure and in the development of safer alternatives. Continued research is necessary to further elucidate the intricate mechanisms of this compound toxicity and to inform regulatory decisions to protect public health.

References

- 1. Peroxisome Proliferator-Activated Receptors as Mediators of this compound-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zebrafish Embryo Acute Toxicity Test - National Nanotechnology Center [nanotec.or.th]

- 3. freiaproject.eu [freiaproject.eu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Pathway-Based Genetic Score for Oxidative Stress: An Indicator of Host Vulnerability to this compound-Associated Adverse Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress and this compound-Induced Down-Regulation of Steroidogenesis in MA-10 Leydig Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novapublishers.com [novapublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress as a potential mechanism linking gestational phthalates exposure to cognitive development in infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. search.lib.asu.edu [search.lib.asu.edu]

- 15. Comparative Analysis of Neurotoxicity of Six Phthalates in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. Review on Toxic Effects of Di(2-ethylhexyl) this compound on Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Journey of Phthalates: A Technical Guide for Researchers

An in-depth exploration of the absorption, distribution, metabolism, and excretion of phthalates within living systems, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo metabolic fate of phthalates, a class of synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. Understanding the biotransformation of these compounds is critical for assessing their potential health effects and for the development of strategies to mitigate exposure. This document synthesizes current scientific knowledge on phthalate pharmacokinetics, presenting quantitative data, detailed experimental protocols, and visual representations of key metabolic and analytical pathways.

Introduction to this compound Metabolism

Once they enter a biological system through ingestion, inhalation, or dermal absorption, this compound diesters undergo a two-phase metabolic process.[1]

-

Phase I Metabolism: The initial step involves the hydrolysis of the this compound diester into its corresponding monoester metabolite. This reaction is primarily catalyzed by non-specific esterases and lipases present in the intestines, liver, and blood plasma.[2] The resulting this compound monoesters are often considered the more biologically active form of the compound.[2]

-

Phase II Metabolism: Following hydrolysis, the metabolic pathway diverges based on the chemical structure of the this compound.

-

Short-chain phthalates: The monoesters of short-chain phthalates, such as dimethyl this compound (DMP) and diethyl this compound (DEP), are relatively polar and can be directly excreted in the urine, either in their free form or after conjugation with glucuronic acid (glucuronidation).[3]

-

Long-chain phthalates: The monoesters of longer-chain phthalates, like di(2-ethylhexyl) this compound (DEHP), undergo further oxidative metabolism. This involves hydroxylation and oxidation of the alkyl side chain, leading to the formation of various oxidized metabolites.[3] These secondary metabolites are then conjugated, most commonly with glucuronic acid, to increase their water solubility and facilitate their elimination from the body, primarily through urine.[3]

-

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of phthalates and their metabolites vary significantly depending on the specific compound, the species being studied, and the route of exposure. The following tables summarize key pharmacokinetic parameters for some of the most commonly studied phthalates in both humans and animal models.

Table 1: Pharmacokinetic Parameters of Selected this compound Metabolites in Humans

| Metabolite | Parent this compound | Half-life (t½) | Cmax | Tmax | Primary Excretion Route | Reference(s) |

| Monoethyl this compound (MEP) | Diethyl this compound (DEP) | ~3-5 hours | Varies with dose | ~2-4 hours | Urine | [2] |

| Mono-n-butyl this compound (MnBP) | Di-n-butyl this compound (DBP) | ~12 hours | Varies with dose | ~2-4 hours | Urine | [2] |

| Mono(2-ethylhexyl) this compound (MEHP) | Di(2-ethylhexyl) this compound (DEHP) | ~12 hours | Varies with dose | ~2 hours | Urine | [2] |

| Mono(2-ethyl-5-hydroxyhexyl) this compound (MEHHP) | Di(2-ethylhexyl) this compound (DEHP) | ~10-12 hours | Varies with dose | ~4 hours | Urine | [2] |

| Mono(2-ethyl-5-oxohexyl) this compound (MEOHP) | Di(2-ethylhexyl) this compound (DEHP) | ~10-12 hours | Varies with dose | ~4 hours | Urine | [2] |

Table 2: Pharmacokinetic Parameters of Selected Phthalates and Metabolites in Rats

| Compound | Route of Administration | Dose | Cmax | Tmax | AUC | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |

| Di(2-ethylhexyl) this compound (DEHP) | Intravenous | 10 mg/kg | 4.2 ± 0.8 µg/mL | - | 220 ± 23 minµg/mL | - | 12.5 ± 1.6 L/kg | [4] |

| Di(2-ethylhexyl) this compound (DEHP) | Oral | 100 mg/kg | 1.8 ± 0.3 µg/mL | 75 ± 6.71 min | - | - | 34.9 ± 8.4 L/kg | [4] |

| Di-n-butyl this compound (DBP) | Intravenous | 30 mg/kg | - | - | 57.8 ± 5.93 minµg/mL | 551 ± 64 mL/min/kg | - | [5] |

| Phthalic Acid | Oral | 20 mg/kg | - | - | 44.69 ± 2.56 µgh/mL | 97.43 ± 4.20 mL/h | 903.28 ± 125.28 mL | [6] |

| Phthalic Acid | Oral | 500 mg/kg | 3.5 ± 0.33 µg/mL | 30 min | 146.90 ± 9.33 µgh/mL | 721.07 ± 51.81 mL/h | 5264.86 ± 993.65 mL | [6] |

Experimental Protocols

The accurate quantification of this compound metabolites in biological matrices is essential for assessing human exposure and conducting toxicological studies. The following section outlines a typical experimental workflow for the analysis of this compound metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction

Objective: To deconjugate glucuronidated metabolites and extract and concentrate the analytes from the urine matrix.

Materials:

-

Urine sample

-

β-glucuronidase (from E. coli K12, arylsulfatase-free)[7]

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)

-

Internal standards (isotope-labeled this compound metabolites)

-

Formic acid

-

Ethyl acetate

-

Nitrogen gas for evaporation

Procedure:

-

Sample Thawing and Aliquoting: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. Transfer a 1 mL aliquot of the urine sample to a glass tube.

-

Internal Standard Spiking: Add a known amount of an internal standard mixture (containing isotope-labeled analogues of the target metabolites) to the urine sample. This is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation.[10]

-

Enzymatic Hydrolysis:

-

Hydrolysis Termination: Stop the enzymatic reaction by adding formic acid to the sample.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.[12]

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a dilute acid solution) to remove interfering matrix components.[11]

-

Elution: Elute the retained this compound metabolites from the cartridge using a stronger organic solvent or a mixture of solvents (e.g., acetonitrile and ethyl acetate).[11]

-

-

Evaporation and Reconstitution:

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, detect, and quantify the individual this compound metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of this compound metabolites.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[13]

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of this compound metabolites.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity, allowing for the quantification of specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[11]

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic transformations of phthalates and the analytical workflow for their measurement.

Caption: Generalized metabolic pathway of phthalates in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. Di(2-ethylhexyl)this compound (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of this compound ester pharmacokinetics in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Toxicokinetics of phthalic acid: the common final metabolite of phthalic acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Analysis of human urine for fifteen this compound metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of three this compound metabolites in human urine using on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of multiple this compound metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Contaminants: An In-depth Technical Guide to the Environmental Sources and Fate of Phthalate Plasticizers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthalate plasticizers, ubiquitous in modern society, are a class of synthetic chemicals primarily used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Their widespread use in consumer products, industrial applications, and medical devices has led to their pervasive distribution in the environment. This technical guide provides a comprehensive overview of the environmental sources, transport, and fate of this compound plasticizers. It details the primary release pathways, their partitioning in various environmental compartments, and their degradation mechanisms. Furthermore, this guide presents detailed experimental protocols for the extraction and analysis of phthalates in environmental matrices and illustrates key processes and pathways through structured diagrams. The information herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicology, and the development of safer alternatives.

Environmental Sources of this compound Plasticizers

Phthalates are not chemically bound to the polymer matrix in plastics, which allows them to leach, migrate, or evaporate into the environment throughout the product lifecycle.[1] The primary sources of this compound contamination are categorized as follows:

-

Consumer Products: A vast array of consumer goods release phthalates into the indoor and outdoor environment. These include, but are not limited to, food packaging, toys, personal care products (e.g., perfumes, lotions, shampoos), building materials (e.g., flooring, wall coverings), and medical devices (e.g., IV bags, tubing).[2]

-

Industrial Emissions: Manufacturing and processing facilities that produce or use phthalates and this compound-containing products are significant point sources of environmental contamination. Emissions can occur through wastewater discharges, air releases, and improper disposal of industrial waste.

-

Waste Disposal and Landfills: The disposal of plastic waste in landfills is a major contributor to this compound contamination of soil and groundwater.[3] Leachate from landfills can contain high concentrations of various phthalates, which can then migrate into the surrounding environment.[3]

Environmental Fate and Transport

Once released, the fate and transport of phthalates are governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow).

Partitioning in Environmental Compartments

Phthalates are distributed across various environmental media, including air, water, soil, and sediment.

-

Air: Lower molecular weight phthalates are more volatile and can be found in the atmosphere, both indoors and outdoors.[4] They can be transported over long distances and are subject to atmospheric deposition.

-

Water: Phthalates enter aquatic systems through industrial and municipal wastewater effluents, surface runoff from agricultural and urban areas, and atmospheric deposition.[5][6] Their low water solubility leads to their partitioning onto suspended particles and sediments.[7]

-

Soil and Sediment: Due to their hydrophobic nature, many phthalates tend to adsorb to organic matter in soil and sediment.[8] Agricultural application of sewage sludge, which can contain high levels of phthalates, is a direct source of soil contamination.[9]

Degradation Pathways

Phthalates can be degraded in the environment through both biotic and abiotic processes.

-

Biodegradation: Microbial degradation is the primary mechanism for the removal of phthalates from the environment.[8] The process is typically initiated by esterases that hydrolyze the this compound diester to a monoester and then to phthalic acid.[10][11] The phthalic acid is then further degraded through various intermediates to ultimately yield carbon dioxide and water under aerobic conditions.[10][12]

-

Photodegradation: Phthalates can undergo photodegradation when exposed to sunlight, particularly in the atmosphere and surface waters. This process involves reactions with hydroxyl radicals and can lead to the formation of various degradation byproducts.[13]

Quantitative Data on Environmental Concentrations

The following tables summarize the concentrations of common phthalates found in various environmental matrices as reported in the scientific literature.

Table 1: this compound Concentrations in Soil (mg/kg dry weight)

| This compound | Agricultural Soil | Urban/Industrial Soil | Reference |

| DEHP | 0.05 - 1.43 | 0.14 - 2.13 | [9][14] |

| DBP | 0.01 - 2.48 | 0.99 (mean) | [9][14] |

| DEP | Not Reported | Not Reported | |

| BBP | Not Reported | Not Reported | |

| DMP | Not Reported | Not Reported |

Table 2: this compound Concentrations in Water (μg/L)

| This compound | River Water | Wastewater Effluent | Reference |

| DEHP | 8.1 - 19.4 | 30.38 (mean) | [6][15] |

| DBP | Not Reported | 179.49 (mean) | [15] |

| DEP | Not Reported | 99.24 (mean) | [15] |

| DnHP | 6.3 - 15.6 | Not Reported | [6] |

| ΣPAEs | 0.45 - 61.64 | 3.03 - 7.55 | [5] |

Table 3: this compound Concentrations in Air (ng/m³)

| This compound | Indoor Air | Outdoor Air | Reference |

| DEHP | 316,000 (median, dust) | Not Reported | [16] |

| DBP | Predominant | Not Reported | [4] |

| DEP | 4748.24 (mean, office) | Not Reported | [17] |

| ΣPAEs | 3070.09 - 6700.14 (office) | Not Reported | [17] |

Experimental Protocols

Accurate quantification of phthalates in environmental samples requires robust and sensitive analytical methods. The following sections provide detailed protocols for the extraction and analysis of phthalates.

Sample Collection and Handling

Extreme care must be taken during sample collection and handling to avoid contamination, as phthalates are present in many laboratory materials. All glassware should be thoroughly cleaned and rinsed with this compound-free solvents. The use of plastic equipment should be minimized.

Extraction Methods

4.2.1 Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of phthalates from drinking water.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5.0 mL of methanol (B129727) followed by 5.0 mL of deionized water through the cartridge under a gentle vacuum.[18]

-

Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 1.0 mL/min.[18]

-

Cartridge Washing: Wash the cartridge with 5.0 mL of deionized water to remove any interfering substances.

-

Elution: Elute the retained phthalates with 5 mL of ethyl acetate.[18]

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC analysis.

4.2.2 Liquid-Liquid Extraction (LLE) for Soil Samples

This protocol is suitable for the extraction of phthalates from soil and sediment.

-

Sample Preparation: Weigh 10 g of air-dried and sieved soil into a glass centrifuge tube.

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the soil sample.[14]

-

Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Solvent Collection: Carefully transfer the supernatant to a clean glass vial.

-

Repeat Extraction: Repeat the extraction process (steps 2-5) two more times, combining the supernatants.

-

Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Analytical Methods

4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and quantification of phthalates.

-

GC Column: A common choice is a 30 m x 0.25 mm ID x 0.25 μm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[19]

-

Injection: 1 μL of the extracted sample is injected in splitless mode.

-

Injector Temperature: 260°C.[20]

-

Oven Temperature Program:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[20]

-

MS Conditions:

4.3.2 High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable alternative for the analysis of phthalates, especially for less volatile compounds.

-

HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm) is commonly used.[21]

-

Mobile Phase: A gradient of acetonitrile (B52724) and ultrapure water.[21]

-

A typical gradient might start with 50% acetonitrile and increase to 100% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 20 μL.

Visualizations of Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the environmental fate of phthalates and the analytical workflow for their determination.

Conclusion

The pervasive nature of this compound plasticizers in the environment necessitates a thorough understanding of their sources, fate, and analytical determination. This guide has provided an in-depth overview of these critical aspects, offering valuable information for researchers and professionals in related fields. The presented quantitative data highlights the extent of environmental contamination, while the detailed experimental protocols serve as a practical resource for laboratory analysis. The visualized pathways offer a clear conceptual framework for understanding the complex processes governing the environmental behavior and biological effects of these compounds. Continued research is essential to further elucidate the long-term impacts of this compound exposure and to develop safer, more sustainable alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. This compound monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalates in Surface Waters of the Selenga River (Main Tributary of Lake Baikal) and Its Delta: Spatial-Temporal Distribution and Environmental Risk Assessment [mdpi.com]

- 6. Occurrence, ecological and health risk assessment of phthalates in a polluted urban river used for agricultural land irrigation in central Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial degradation of this compound isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Aerobic Hybrid this compound Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 14. pjoes.com [pjoes.com]

- 15. iwaponline.com [iwaponline.com]

- 16. A systematic review of global distribution, sources and exposure risk of this compound esters (PAEs) in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. acgpubs.org [acgpubs.org]

- 20. shimadzu.com [shimadzu.com]

- 21. benchchem.com [benchchem.com]

The Neurodevelopmental Consequences of Phthalate Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. A growing body of scientific evidence indicates that exposure to certain phthalates, particularly during critical windows of development, can adversely affect neurodevelopment. This technical guide provides an in-depth overview of the current understanding of the neurotoxic effects of phthalates, focusing on quantitative data from human studies, detailed experimental protocols for assessing exposure and outcomes, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurological consequences of environmental chemical exposures.

Introduction

Phthalates are diesters of phthalic acid and are primarily used to increase the flexibility, durability, and longevity of plastics. Human exposure is widespread and occurs through ingestion of contaminated food and water, inhalation of indoor air, and dermal absorption from personal care products. Of particular concern is the potential for phthalates to act as endocrine-disrupting chemicals (EDCs), interfering with hormonal systems that are critical for normal brain development. Epidemiological studies have linked prenatal and early childhood phthalate exposure to a range of adverse neurodevelopmental outcomes, including deficits in cognitive and motor functions, as well as an increased risk of behavioral problems such as Attention-Deficit/Hyperactivity Disorder (ADHD) and symptoms related to Autism Spectrum Disorder (ASD). This guide summarizes the key findings, methodologies, and mechanistic insights in this field.

Quantitative Data on Neurodevelopmental Outcomes

The following tables summarize quantitative data from epidemiological studies investigating the association between this compound exposure and various neurodevelopmental outcomes. These tables are designed for easy comparison of findings across different studies, this compound metabolites, and neurodevelopmental domains.

Table 1: Association between Prenatal this compound Exposure and Cognitive and Motor Development

| This compound Metabolite(s) | Neurodevelopmental Outcome | Study Population | Key Findings | Reference |

| Di-n-butyl this compound (DnBP) and Di-isobutyl this compound (DiBP) | Full-Scale IQ at 7 years | 328 mother-child pairs | Children in the highest quartile of DnBP and DiBP exposure had IQ scores 6.6 and 7.6 points lower, respectively, compared to the lowest quartile. | --INVALID-LINK-- |

| Mono-n-butyl this compound (MnBP), Monoisobutyl this compound (MiBP) | Mental Development Index (MDI) and Psychomotor Development Index (PDI) at 3 years (Bayley Scales of Infant Development II) | 319 mother-child pairs | PDI scores decreased with increasing MnBP (β = -2.81) and MiBP (β = -2.28). In girls, MDI scores decreased with increasing MnBP (β = -2.67). | |

| Sum of Di(2-ethylhexyl) this compound (ΣDEHP) metabolites | Mental Development Index (MDI) at 2-3 years (Bayley Scales of Infant Development II) | 136 mother-child pairs | In girls, a negative association was found between MDI and ΣDEHP (β = -3.41). No significant effect was observed in boys. | --INVALID-LINK-- |

| Mono-n-butyl this compound (MnBP), Monobenzyl this compound (MBzP), Monoisobutyl this compound (MiBP), Monoethyl this compound (MEP) | Total Motor Score at 11 years (Bruininks-Oseretsky Test of Motor Proficiency, 2nd Edition) | 209 mother-child pairs | In girls, prenatal MnBP (β = -2.09), MBzP (β = -1.14), MiBP (β = -1.36), and MEP (β = -1.23) were associated with lower total motor scores. | |

| Monoethyl this compound (MEP) and Sum of DEHP metabolites (ΣDEHPm) | IQ at 7 years | 585 mother-child pairs | Children with high prenatal urinary concentrations of MEP and ΣDEHPm had IQ scores that were 3.1 and 3.0 points lower, respectively, compared to children with low concentrations. |

Table 2: Association between this compound Exposure and Behavioral Outcomes

| This compound Metabolite(s) | Behavioral Outcome | Study Population | Key Findings (Odds Ratios or Beta Coefficients) | Reference |

| Sum of low-molecular-weight phthalates (ΣLMW) | Hyperactivity, Attention Problems, and Anxiety at 16 years (Self-reported) | 334 mother-child pairs | Higher prenatal ΣLMW concentrations were associated with more hyperactivity (β = 0.8), attention problems (β = 1.5), and anxiety (β = 0.9). | |

| Monobenzyl this compound (MBzP), Monoisobutyl this compound (MiBP) | Anxious-Shy Behaviors at 7 years (Child Behavior Checklist) | 411 mother-child pairs | In boys, prenatal exposure to MBzP (Mean Ratio = 1.20) and MiBP (Mean Ratio = 1.22) was associated with increased anxious-shy behaviors. | |

| Sum of Di(2-ethylhexyl) this compound (ΣDEHP) metabolites | Social Problems in boys at 7 years (Child Behavior Checklist) | 411 mother-child pairs | The weighted quantile sum of DEHP metabolites was associated with social problems in boys (OR = 2.15). | |

| Mono-n-butyl this compound (MnBP), Monobenzyl this compound (MBzP) | Withdrawn Behavior at 3 years (Child Behavior Checklist) | 319 mother-child pairs | The ORs for clinically withdrawn behavior were 2.23 for MnBP and 1.57 for MBzP per loge unit increase. | |

| Di(2-ethylhexyl) this compound (DEHP) | Developmental Delay | Subset of children from the CHARGE study | Higher DEHP concentrations in house dust were associated with developmental delay (OR = 2.10). | |

| Sum of Di(2-ethylhexyl) this compound (ΣDEHP) metabolites | Social Responsiveness Scale (SRS) scores at 4 years | 547 mother-child pairs | A 2.7-fold increase in prenatal MEHHP and MEOHP was associated with an 8.5% and 7.4% increase in SRS scores, respectively. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound exposure and neurodevelopment.

Quantification of this compound Metabolites in Urine

Objective: To measure the concentration of this compound metabolites in human urine samples as a biomarker of exposure.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Collection and Storage: Collect first-morning void urine samples in polypropylene (B1209903) containers. Immediately freeze and store samples at -20°C or lower until analysis to prevent degradation of metabolites.

-

Enzymatic Deconjugation: this compound metabolites are often excreted in urine as glucuronide conjugates. To measure the total concentration, an enzymatic deconjugation step is necessary.

-

Thaw urine samples at room temperature.

-

To a 100 µL aliquot of urine, add a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase enzyme (from E. coli).

-

Incubate the mixture at 37°C for 90 minutes to 2 hours to hydrolyze the glucuronide conjugates.

-

-

Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analytes of interest.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then with water.

-

Load the deconjugated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

-

Elute the this compound metabolites with a stronger solvent (e.g., acetonitrile (B52724) or methanol).

-

-

HPLC Separation: The eluted sample is injected into an HPLC system.

-

Use a reverse-phase column (e.g., C18) to separate the different this compound metabolites based on their polarity.

-

A gradient elution is typically employed, starting with a higher proportion of aqueous mobile phase and gradually increasing the proportion of organic mobile phase (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS) Detection: The separated metabolites are introduced into the mass spectrometer for detection and quantification.

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each metabolite, a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity and sensitivity.

-

-

Quantification: Use isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample preparation and instrument response. Create a calibration curve using standards of known concentrations to quantify the metabolites in the urine samples. Results are typically reported in ng/mL and may be corrected for urinary dilution using creatinine (B1669602) concentration.

Caption: Experimental workflow for assessing neurodevelopment in children exposed to phthalates.

Neurodevelopmental Assessment

Objective: To assess the developmental functioning of infants and young children.

Protocol:

-

Administration: The BSID is administered by a trained examiner in a standardized, controlled environment. The assessment involves a series of play-based tasks.

-

Domains Assessed: The most recent version, Bayley-III, assesses five key developmental domains:

-

Cognitive Scale: Evaluates sensorimotor development, exploration and manipulation, object relatedness, concept formation, and memory.

-

Language Scale: Assesses receptive and expressive communication skills.

-

Motor Scale: Measures fine and gross motor skills.

-

Social-Emotional Scale: Completed by the caregiver to assess social-emotional functioning.

-

Adaptive Behavior Scale: Also completed by the caregiver to evaluate adaptive skills.

-

-

Scoring: Raw scores from the cognitive, language, and motor scales are converted to scaled scores and composite scores, which are norm-referenced (mean = 100, standard deviation = 15). Lower scores indicate poorer developmental performance.

Objective: To assess ADHD and other common childhood behavioral problems from the parent's perspective.

Protocol:

-

Administration: The CPRS is a questionnaire completed by the child's parent or primary caregiver. The long form consists of items rated on a 4-point Likert scale (from "not at all true" to "very much true").

-

Domains Assessed: The scale yields scores on several subscales, including:

-

Oppositional

-

Cognitive Problems/Inattention

-

Hyperactivity

-

Anxious-Shy

-

Perfectionism

-

Social Problems

-

Psychosomatic

-

-

Scoring: Raw scores for each subscale are converted to T-scores, which are standardized based on age and gender norms. Higher T-scores indicate a greater severity of behavioral problems.

Objective: To measure the severity of autism spectrum symptoms as they occur in natural social settings.

Protocol:

-

Administration: The SRS is a questionnaire completed by a parent or teacher who has had the opportunity to observe the child in social situations.

-

Domains Assessed: The SRS assesses social awareness, social cognition, social communication, social motivation, and autistic mannerisms.

-

Scoring: The raw scores are converted to T-scores. Higher scores are indicative of greater social impairment.

Signaling Pathways of this compound-Induced Neurotoxicity

Phthalates are thought to exert their neurotoxic effects through multiple signaling pathways. The following diagrams illustrate three key mechanisms that have been implicated in this compound-induced neurodevelopmental deficits.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Thyroid hormones are essential for normal brain development, including neuronal migration, differentiation, and myelination. Phthalates can interfere with the HPT axis at multiple levels, leading to altered thyroid hormone signaling.

Caption: this compound disruption of the Hypothalamic-Pituitary-Thyroid (HPT) axis.

Induction of Oxidative Stress

This compound exposure has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells. Excessive ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing neuronal dysfunction and apoptosis.

Caption: this compound-induced oxidative stress in neurons.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalates and their metabolites can act as ligands for PPARs, a group of nuclear receptors that play a role in lipid metabolism and inflammation. Dysregulation of PPAR signaling in the brain has been linked to neurodevelopmental disorders.

Caption: this compound interference with PPAR signaling in neurodevelopment.

Conclusion

The evidence presented in this technical guide strongly suggests that exposure to certain phthalates, particularly during the critical prenatal and early childhood periods, is associated with adverse neurodevelopmental outcomes in children. The quantitative data from numerous epidemiological studies highlight the potential for these chemicals to impact cognitive function, motor skills, and behavior. The detailed experimental protocols provide a foundation for researchers to conduct further investigations in this area. Moreover, the elucidation of the underlying signaling pathways, including disruption of the HPT axis, induction of oxidative stress, and interference with PPAR signaling, offers potential targets for future research and therapeutic interventions. For drug development professionals, understanding the neurotoxic mechanisms of phthalates can inform the development of safer alternatives and potential strategies to mitigate the neurodevelopmental consequences of exposure to these ubiquitous environmental contaminants. Continued research is crucial to fully understand the long-term impacts of this compound exposure on brain health and to develop effective public health strategies to minimize exposure and protect vulnerable populations.

The Role of Phthalates in the Development of Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating global obesity epidemic has prompted intensive investigation into contributing environmental factors. Among these, endocrine-disrupting chemicals (EDCs), particularly phthalates, have garnered significant attention for their potential role as "obesogens". Phthalates are ubiquitous synthetic chemicals used as plasticizers in a vast array of consumer and medical products, leading to widespread and continuous human exposure. This technical guide provides an in-depth review of the current scientific evidence implicating phthalates in the etiology of obesity. It details the core molecular mechanisms, summarizes quantitative data from key epidemiological and experimental studies, and provides comprehensive experimental protocols for investigating the metabolic effects of these compounds. The primary signaling pathways, including Peroxisome Proliferator-Activated Receptor (PPAR) activation, thyroid hormone disruption, and anti-androgenic effects, are elucidated with detailed diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the impact of environmental chemicals on metabolic health.

Core Signaling Pathways in Phthalate-Induced Obesity

Phthalates are proposed to contribute to obesity through several interconnected signaling pathways. The primary mechanisms involve the activation of peroxisome proliferator-activated receptors (PPARs), disruption of thyroid hormone signaling, and interference with androgen signaling.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

This compound metabolites, such as mono(2-ethylhexyl) this compound (MEHP), are known to act as agonists for PPARs, particularly PPARγ, a master regulator of adipogenesis.[1][2][3][4][5][6][7][8][9][10][11] Activation of PPARγ in preadipocytes promotes their differentiation into mature, lipid-storing adipocytes, thereby contributing to increased adipose tissue mass.[2][5][7][9][11][12] Some phthalates have also been shown to activate PPARα, which is involved in lipid catabolism; however, the adipogenic effects via PPARγ activation appear to be a dominant mechanism in the context of obesity.[1][5][13]

Thyroid Hormone Disruption

Thyroid hormones are critical regulators of metabolism and energy expenditure. This compound exposure has been associated with alterations in thyroid hormone levels.[1][10] Some studies suggest that phthalates can interfere with thyroid hormone synthesis, transport, and receptor binding.[10][14] Disruption of thyroid hormone signaling can lead to a hypothyroid-like state, characterized by a decreased metabolic rate, which may contribute to weight gain and obesity.[1]

Anti-Androgenic Effects

Several phthalates exhibit anti-androgenic activity, meaning they can interfere with the synthesis and action of androgens like testosterone (B1683101).[1][4][15][16][17] Androgens play a role in regulating body composition, and low androgen levels are associated with increased fat mass and decreased muscle mass.[1] The anti-androgenic effects of phthalates are thought to be mediated, in part, through the downregulation of key enzymes in the testosterone synthesis pathway.[15] This disruption of androgen signaling can shift the balance towards adiposity.

Quantitative Data from Epidemiological and Experimental Studies

The association between this compound exposure and obesity has been investigated in numerous human and animal studies. The following tables summarize key quantitative findings.

Table 1: Human Epidemiological Studies on this compound Exposure and Obesity-Related Outcomes

| This compound Metabolite(s) | Population | Outcome(s) | Association | Reference(s) |

| MEP, MBzP, MEHHP, MEOHP | Adult Males (NHANES 1999-2002) | Waist Circumference | Positive | [1] |

| MEP | Adult Females (NHANES 1999-2002) | BMI, Waist Circumference | Positive | [1] |

| Low Molecular Weight (LMW) Phthalates | Children and Adolescents (NHANES) | Obesity | Positive | [1] |

| High Molecular Weight (HMW) Phthalates | Adult Males (NHANES 2007-2010) | Obesity | Positive | [1] |

| DEHP Metabolites | Adult Females (NHANES 2007-2010) | Obesity | Positive | [1] |

| MnBP, MBP, MEP, MiBP, MECPP | Children | Obesity | Positive (Meta-analysis) | [3][18][19] |

| MMP, MEP, MiBP | Adults | Abdominal Obesity | Positive (Meta-analysis) | [3][18][19] |

| MEHHP, MECPP, MCOP | Adults | General Obesity | Positive (Meta-analysis) | [3][18][19] |

| ΣDEHP | Boys (Childhood) | BMI z-score, Waist Circumference | Negative | [20] |

| ΣDEHP | Girls (Childhood) | BMI z-score, Waist Circumference | Positive | [20] |

| DMP | Younger Adults | High HOMA-IR, Metabolic Syndrome | Positive (OR=1.686 for HOMA-IR, OR=2.329 for MetS) | [21][22] |

| ΣDEHP, MEOHP, MEHHP | Adult Males (AWHS) | General Obesity | Positive (OR=1.26 for ΣDEHP) | [23][24] |

Abbreviations: MEP - monoethyl this compound; MBzP - monobenzyl this compound; MEHHP - mono(2-ethyl-5-hydroxyhexyl) this compound; MEOHP - mono(2-ethyl-5-oxohexyl) this compound; BMI - Body Mass Index; LMW - Low Molecular Weight; HMW - High Molecular Weight; DEHP - di(2-ethylhexyl) this compound; MnBP - mono-n-butyl this compound; MBP - monobutyl this compound; MiBP - mono-isobutyl this compound; MECPP - mono(2-ethyl-5-carboxypentyl) this compound; MMP - monomethyl this compound; MCOP - mono(3-carboxypropyl) this compound; ΣDEHP - sum of DEHP metabolites; HOMA-IR - Homeostatic Model Assessment of Insulin Resistance; MetS - Metabolic Syndrome; AWHS - Aragon Workers' Health Study; OR - Odds Ratio.

Table 2: Experimental Studies on the Effects of Phthalates on Adipogenesis and Metabolism

| This compound/Metabolite | Model System | Outcome(s) | Key Findings | Reference(s) |

| MEHP, MiNP, MdeHP | 3T3-L1 preadipocytes | Adipocyte differentiation, Lipid accumulation | Promoted differentiation and lipid accumulation via PPARγ activation. | [1][25] |

| DEHP (in utero exposure) | C57BL/6J mice offspring | Body weight, Visceral fat, Serum metabolic markers | Increased visceral fat, serum leptin, insulin, lipids, and glucose. | [26][27] |

| MEHP (in utero exposure) | Male mouse offspring | Body weight, Fat pad weight, Serum metabolic markers | Significantly increased body weight, fat pad weight, serum cholesterol, triglycerides, and glucose at postnatal day 60. | [11] |

| DEHP substitutes | Human preadipocytes (SGBS cells) | Adipogenesis, Oxidative stress, Metabolic homeostasis | Enhanced preadipocyte differentiation (partly via PPARγ), induced oxidative stress, and impaired metabolic homeostasis in mature adipocytes. | [3][6] |

| BBP | 3T3-L1 preadipocytes | Adipogenesis, Gene expression, Metabolomics | Promoted differentiation, increased lipid droplet size, induced expression of C/EBPα and PPARγ, and perturbed metabolic profiles associated with glyceroneogenesis and fatty acid synthesis. | [12][28] |

| MEHP | 3T3-L1 adipocytes and C57BL/6J mice | Adipocyte browning | Caused browning-like effects, including increased mitochondrial proton leak and expression of browning marker genes in white adipose tissue. | [29][30][31] |

Abbreviations: MEHP - mono(2-ethylhexyl) this compound; MiNP - mono-iso-nonyl this compound; MdeHP - mono-isodecyl this compound; PPARγ - Peroxisome Proliferator-Activated Receptor gamma; DEHP - di(2-ethylhexyl) this compound; SGBS - Simpson-Golabi-Behmel syndrome; BBP - benzyl (B1604629) butyl this compound; C/EBPα - CCAAT/enhancer-binding protein alpha.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of phthalates and obesity.

In Vitro Adipogenesis Assay using 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound effects on this process.

3.1.1. Cell Culture and Differentiation

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 100% confluence (approximately 2-3 days).

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin). Add the test this compound compound at various concentrations or a vehicle control (e.g., DMSO).

-

Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the respective this compound concentrations.

-

Maintenance (Day 4 onwards): Every two days, replace the medium with fresh differentiation medium II containing the test compounds.

-

Termination: Continue the differentiation for a total of 8-10 days.

3.1.2. Assessment of Adipogenesis

-

Oil Red O Staining for Lipid Accumulation:

-

Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

-

Wash the cells with water and then with 60% isopropanol (B130326).

-

Stain the cells with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 30 minutes.

-

Wash the cells with water multiple times to remove excess stain.

-

Visualize and photograph the lipid droplets under a microscope.

-

For quantification, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 520 nm.[22][31][32]

-

-

Quantitative Real-Time PCR (qPCR) for Adipogenic Marker Genes:

-

At the end of the differentiation period, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for adipogenic marker genes such as Pparg, Cebpa, adiponectin (Adipoq), and fatty acid-binding protein 4 (Fabp4).

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., Actb or Gapdh).[16][33][34]

-

-

Western Blotting for Adipogenic Proteins:

-

Lyse the differentiated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against PPARγ, C/EBPα, or other relevant proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][15][35]

-

PPARγ Activation Assay

This protocol describes a cell-based reporter gene assay to assess the ability of phthalates to activate PPARγ.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test this compound compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Cell Lysis and Reporter Assay: After another 24 hours, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.[5][7][13][9]

Thyroid Hormone Receptor (TR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of phthalates for the thyroid hormone receptor.

-